

Application Notes and Protocols for Labeling Proteins with AF 555 Azide

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Compound of Interest

Compound Name: AF 555 azide

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These application notes provide detailed protocols for the covalent labeling of proteins with Alexa Fluor™ 555 (AF 555) azide. This process is achieved through a bioorthogonal reaction known as "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the highly specific and efficient labeling of proteins that have been pre-modified to contain an alkyne group.

Introduction

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.^[1] Click chemistry, a key example of bioorthogonal ligation, involves the reaction between an azide and an alkyne to form a stable triazole linkage.^{[1][2][3]} This methodology is particularly advantageous for labeling proteins in complex biological mixtures due to its high selectivity and biocompatibility.^{[1][4][5]}

Labeling proteins with AF 555, a bright and photostable fluorescent dye, enables researchers to visualize, track, and quantify proteins in various applications, including fluorescence microscopy, flow cytometry, and western blotting.^[6] The protocol described herein involves a two-step process: first, the introduction of an alkyne group into the target protein, and second, the click reaction with **AF 555 azide**.

Data Presentation

Table 1: Key Reagents and Recommended Concentrations for CuAAC Labeling

Reagent	Stock Concentration	Final Concentration	Purpose
Alkyne-Modified Protein	1-5 mg/mL	Variable	Target molecule for labeling
AF 555 Azide	1-10 mM in DMSO	2-40 μ M	Fluorescent label
Copper (II) Sulfate (CuSO ₄)	20-100 mM in water	50-100 μ M	Source of copper catalyst[2][3]
Ligand (e.g., THPTA)	100-200 mM in water	250-500 μ M	Stabilizes the Cu(I) catalyst[2][3]
Reducing Agent (e.g., Sodium Ascorbate)	100-300 mM in water	2.5-5 mM	Reduces Cu(II) to the active Cu(I) state[2][3]

Table 2: Typical Reaction Parameters for CuAAC Protein Labeling

Parameter	Recommended Condition	Notes
Reaction Time	15-60 minutes[2][3]	Longer incubation may improve efficiency.[7]
Temperature	Room Temperature	Avoid direct sunlight.[8]
pH	4-11	The reaction is largely pH-insensitive.[1][5]
Buffer	PBS or other amine-free buffers	Buffers containing primary amines (e.g., Tris) can interfere with some alkyne modification strategies.[6]

Experimental Protocols

Protocol 1: Introduction of Alkyne Groups into a Protein

To label a protein with an azide-functionalized dye, the protein must first be modified to contain an alkyne group. This can be achieved through various methods, including the use of amine-reactive alkyne-NHS esters that target lysine residues.

Materials:

- Purified protein in an amine-free buffer (e.g., PBS)
- Alkyne-NHS ester (e.g., a DBCO-NHS ester for strain-promoted click chemistry or a simple alkyne for CuAAC)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- DMSO (for dissolving the alkyne-NHS ester)
- Purification column (e.g., Sephadex G-25)[9]

Procedure:

- Protein Preparation: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines like Tris, it must be dialyzed against a suitable buffer such as PBS.[6]
- Prepare Alkyne-NHS Ester Stock Solution: Dissolve the alkyne-NHS ester in DMSO to a concentration of 10 mg/mL.
- Reaction Setup:
 - Adjust the pH of the protein solution to 8.0-9.0 by adding 1 M sodium bicarbonate.[9]
 - Add the desired molar excess of the alkyne-NHS ester to the protein solution. A starting point is a 10 to 20-fold molar excess.[9]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring. [9]
- Purification: Remove the unreacted alkyne-NHS ester using a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.[9] The purified alkyne-

modified protein is now ready for labeling with **AF 555 azide**.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of an alkyne-modified protein with **AF 555 azide** using a copper catalyst.

Materials:

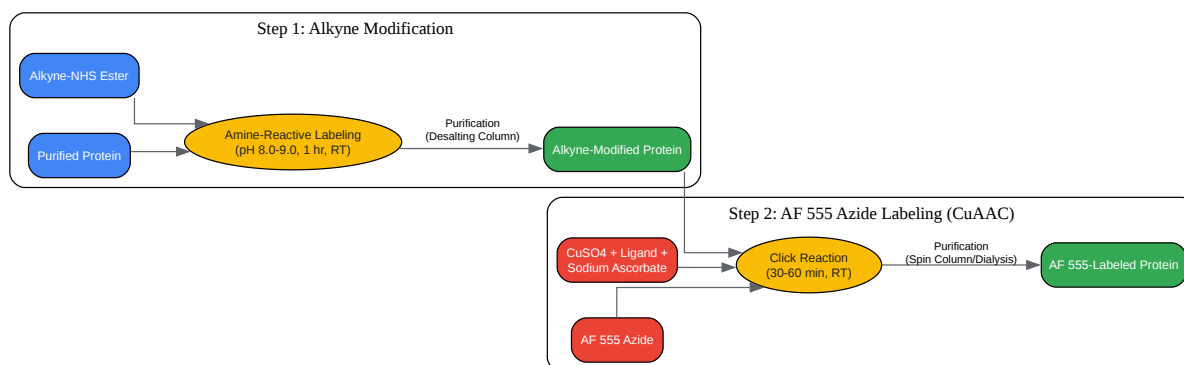
- Alkyne-modified protein (from Protocol 1)
- **AF 555 azide**
- Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[\[2\]](#)[\[7\]](#)
- Ligand stock solution (e.g., 100 mM THPTA in water)[\[2\]](#)[\[7\]](#)
- Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)[\[2\]](#)[\[7\]](#)
- PBS buffer (pH 7.4)
- Purification supplies (e.g., spin column or dialysis cassette)

Procedure:

- Prepare the Click Reaction Cocktail: In a microfuge tube, combine the following reagents in order:
 - Alkyne-modified protein solution
 - **AF 555 azide** (to a final concentration of 20-100 μ M)
 - Ligand (e.g., THPTA) to a final concentration of 250-500 μ M.[\[2\]](#) Vortex briefly.
 - CuSO₄ to a final concentration of 50-100 μ M.[\[2\]](#) Vortex briefly.

- Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the click reaction.[\[2\]](#) Vortex briefly to mix.
- Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[\[2\]](#)[\[3\]](#)
- Purification of the Labeled Protein:
 - Remove the excess dye and reaction components by purifying the labeled protein. For proteins larger than 4 kDa, a spin ultrafiltration vial can be used.[\[8\]](#) Alternatively, dialysis or size-exclusion chromatography can be employed.
 - Centrifuge the purification column to separate the labeled protein from the smaller, unreacted components.[\[8\]](#)
- Determination of Labeling Efficiency: The degree of labeling can be determined by measuring the absorbance of the protein (at 280 nm) and the dye (at ~555 nm).
- Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[\[10\]](#) The addition of 0.02% to 0.2% sodium azide can prevent microbial growth.[\[8\]](#)

Mandatory Visualizations



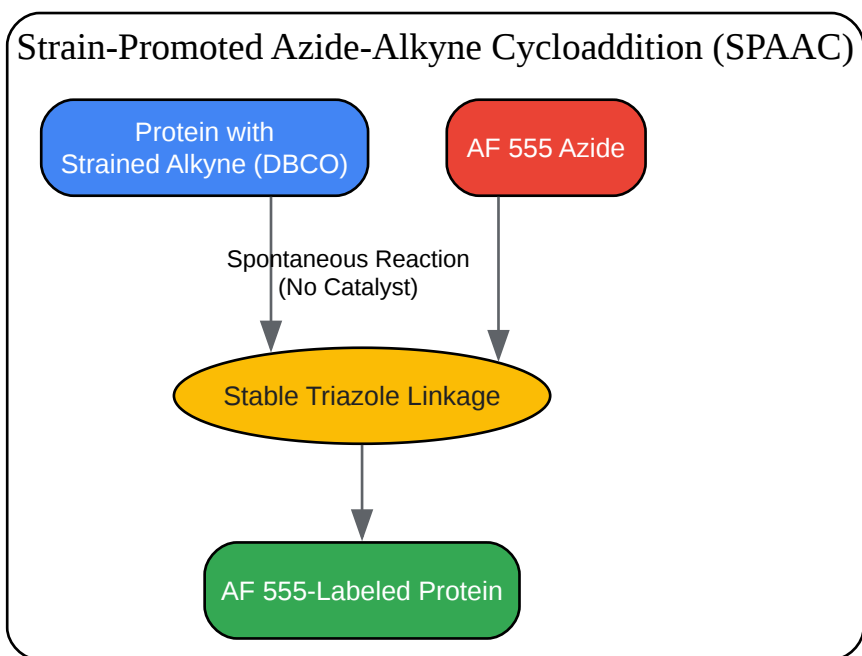
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Caption: Workflow for labeling a protein with **AF 555 azide** via CuAAC click chemistry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

An alternative to the copper-catalyzed reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC). This method does not require a cytotoxic copper catalyst and is therefore suitable for labeling proteins in living cells.^{[11][12][13]} In this approach, the protein is modified with a strained alkyne, such as a dibenzocyclooctyne (DIBO or DBCO).^[14] The inherent ring strain of the alkyne allows it to react spontaneously with an azide.^[13]

The labeling protocol for SPAAC is similar to CuAAC but omits the addition of the copper sulfate, ligand, and reducing agent. The reaction between the strained alkyne-modified protein and the azide-functionalized dye proceeds directly upon mixing.



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Caption: Logical relationship in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

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